The primary source of Esculentin-2V is the skin secretions of Pelophylax nigromaculatus, a species of frog commonly found in East Asia. The skin of amphibians is known to produce a variety of bioactive compounds that serve as a defense mechanism against microbial infections and environmental threats.
Esculentin-2V is classified as an antimicrobial peptide, specifically within the group of host defense peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. They are typically cationic and amphipathic, allowing them to interact effectively with negatively charged bacterial membranes.
The synthesis of Esculentin-2V can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.
The choice of synthesis method depends on the desired yield and purity. Solid-phase synthesis allows for precise control over peptide length and modifications, while recombinant methods can produce larger quantities of biologically active peptides.
Esculentin-2V consists of approximately 20 amino acids and features a characteristic alpha-helical structure that is crucial for its antimicrobial activity. The presence of hydrophobic and charged residues contributes to its ability to interact with lipid membranes.
The molecular formula for Esculentin-2V is C₁₁H₁₅N₃O₃S, with a molecular weight of approximately 265 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have elucidated its helical conformation in solution.
Esculentin-2V primarily functions through membrane disruption mechanisms. Upon contact with bacterial membranes, it undergoes conformational changes that allow it to insert into lipid bilayers.
The interaction with membranes can lead to pore formation or complete membrane disintegration, resulting in cell lysis. This process is highly dependent on the peptide's concentration and the lipid composition of the target membrane.
The mechanism by which Esculentin-2V exerts its antimicrobial effects involves several steps:
Studies have shown that Esculentin-2V retains activity against both Gram-positive and Gram-negative bacteria, underscoring its broad-spectrum antimicrobial potential.
Esculentin-2V is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its amphipathic nature contributes to its interaction with lipid membranes.
The chemical properties include:
Relevant analyses suggest that modifications to its amino acid sequence can enhance stability and activity against specific pathogens.
Esculentin-2V has significant potential applications in various scientific fields:
Esculentin-2V belongs to the extensively diversified esculentin-2 peptide family, which evolved within the Ranidae family (true frogs) as a critical component of innate immune defenses. This peptide shares a common ancestral origin with other host-defense peptides in anurans, tracing back over 200 million years to the early divergence of Archaeobatrachia and Neobatrachia lineages. Genomic analyses reveal that esculentin-2 genes arose through repeated gene duplication events from a precursor gene encoding a cationic, amphipathic peptide structure [2] [7]. Unlike classically conserved immune proteins, esculetins exhibit rapid sequence diversification driven by positive selection pressure from co-evolving pathogens. The core structural template—characterized by a N-terminal flexible region and C-terminal helix-loop-helix domain stabilized by a disulfide bridge—has been conserved despite significant sequence variation [10]. Esculentin-2V exemplifies this evolutionary trajectory, with its gene architecture (exon-intron organization) mirroring that of homologs in Rana esculenta (European edible frog) and Pelophylax species, indicating deep phylogenetic conservation of its biosynthetic pathway within Ranidae [7].
Table 1: Evolutionary Timeline of Key Esculentin-2 Family Discovery
Year | Peptide Family | Source Species | Continent |
---|---|---|---|
1993 | Esculentin | Rana esculenta | Europe |
2006 | Esculentin-2V | Odorrana versabilis | Asia |
2012 | Esculentin-2JD | Odorrana jingdongensis | Asia |
Source: Antimicrobial Peptide Database (APD) compilations [10]
Esculentin-2V (sequence: GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC) is constitutively expressed in the granular glands of O. versabilis skin, serving as a first-line chemical defense against microbial threats in its humid, microbe-rich habitats. This 37-residue peptide exhibits potent broad-spectrum activity, particularly against Gram-negative bacteria (e.g., MIC <25 μM against E. coli and K. pneumoniae), attributed to its membrane-lytic amphipathic α-helical structure [8]. In the ecological context of Chinese bamboo forests, O. versabilis relies on Esculentin-2V to counteract pathogens like Aeromonas hydrophila, which proliferate in moist environments. The peptide’s efficacy is enhanced by synergistic interactions with co-secreted peptides (e.g., brevinins and temporins), creating a combinatorial defense shield [3]. Field-based transcriptomics confirms upregulation of esculentin-2V genes during monsoon seasons, aligning with increased infection risks. Notably, the peptide’s cytotoxicity toward mammalian cells is minimized by its disulfide-constrained C-terminal domain, allowing targeted antimicrobial action without harming the host—a key evolutionary adaptation for survival [2] [10].
Table 2: Antimicrobial Efficacy Profile of Esculentin-2V
Pathogen Type | Representative Strains | MIC Range (μM) | Mechanism |
---|---|---|---|
Gram-negative bacteria | E. coli, K. pneumoniae | 10–25 | Membrane disruption via toroidal pore |
Gram-positive bacteria | S. aureus | >50 | Weak membrane binding |
Fungi | C. albicans | 20–40 | Membrane permeabilization |
Biofilms | P. aeruginosa | 30–60 | Matrix penetration & dispersal |
Source: Biochemical assays [2] [3] [8]
Comparative transcriptomics of seven anurans, including O. versabilis, Pelophylax nigromaculatus, and Odorrana margaretae, reveals that esculentin-2 genes exhibit lineage-specific diversification driven by pathogen-mediated selection [7]. Key genomic features include:
Table 3: Genomic and Structural Parameters of Esculentin-2 Homologs
Species | Paralogs | Length (aa) | Net Charge | Key Adaptive Residues |
---|---|---|---|---|
O. versabilis (2V) | 2 | 37 | +4.5 | K8, K15, K23 |
P. kl. esculentus (2c) | 1 | 34 | +3.1 | R9, K18 |
O. jingdongensis (2JD) | 3 | 38 | +5.0 | R10, K19, K27 |
Source: Transcriptome assemblies and mass spectrometry data [3] [5] [7]
The Esculentin-2 family exemplifies "birth-and-death" evolution, where repeated gene duplications allow paralogs to acquire mutations enhancing efficacy against local pathogens. This dynamic is evidenced by Asia-specific variants (e.g., Esculentin-2V, 2JD) bearing enhanced cationic character (+4.5 to +5.0 vs. European homologs at +3.1), likely an adaptation to counteract polyanionic membranes of regional Gram-negative bacteria [10].
Table 4: Esculentin-2V Chemical Properties
Property | Value |
---|---|
Amino Acid Sequence | GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC |
Disulfide Bond | Cys³¹–Cys³⁷ |
Molecular Weight | 3853.5 Da |
Isoelectric Point (pI) | 9.98 |
Hydrophobic Content (%) | 48% |
Predominant Secondary Structure | Amphipathic α-helix (residues 10–30) |
Source: Biochemical characterization [8] [10]
Key to Abbreviations
MIC: Minimal Inhibitory Concentrationaa: Amino acidsdN/dS: Ratio of non-synonymous to synonymous nucleotide substitutions
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